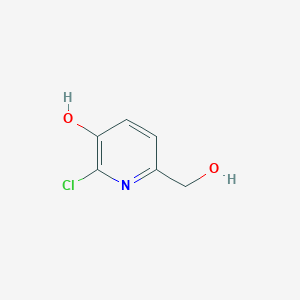

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQELPILICRHYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465354 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-41-9 | |

| Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-(hydroxymethyl)pyridin-3-ol molecular structure and weight

This document provides a comprehensive technical overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and agrochemical research. This guide delves into the molecule's structural and physical characteristics, its significance as a versatile synthetic intermediate, and the safety protocols essential for its handling.

Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of a chloro group, a hydroxymethyl group, and a phenolic hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in complex organic syntheses.

Molecular Identity and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

-

Chemical Name: this compound

-

Synonyms: (2-chloro-5-hydroxy-6-pyridinyl)methanol

-

Molecular Formula: C₆H₆ClNO₂[4]

-

Molecular Weight: 159.57 g/mol [4]

Structural Diagram

The architecture of the molecule is key to understanding its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the acidity of the phenolic proton and the reactivity of the hydroxymethyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative physical data is crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Melting Point | 133.5-135 °C | [4] |

| Boiling Point | 407.6 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 200.3 ± 27.3 °C | [4] |

Applications in Synthetic Chemistry

The utility of this compound stems from its capacity to serve as a versatile scaffold in the synthesis of more complex molecules. Its functional groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Pharmaceutical Intermediate

This compound is a recognized intermediate in the synthesis of high-value pharmaceutical agents.[2] Its structure is a key component for molecules targeting a range of diseases.

-

Mcl-1 Inhibitors: It is cited as a precursor for the preparation of Myeloid cell leukemia 1 (Mcl-1) inhibitors, which are a class of investigational anti-cancer agents.[2] Mcl-1 is a key pro-survival protein, and its inhibition can induce apoptosis in cancer cells.

-

HIV-1 Reverse Transcriptase Inhibitors: The molecule serves as a reagent for the stereoselective synthesis of furopyridylethylthiopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These agents are critical components of highly active antiretroviral therapy (HAART) for HIV-1.

-

Neurological Disease Modulators: It acts as a building block for compounds designed to modulate nicotinic acetylcholine receptors.[5] These receptors are implicated in the pathophysiology of neurological disorders such as Alzheimer's and Parkinson's diseases.[5]

Agrochemical Research

Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the rational design of novel and selective pesticides.[5] The pyridine scaffold is a common feature in many commercially successful agrochemicals.

Experimental Protocols and Handling

Disclaimer: The following sections are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

Synthesis and Purification

Purification would typically be achieved through recrystallization from a suitable solvent system, leveraging the compound's solid nature and defined melting point. The choice of solvent would be determined empirically to maximize recovery and purity.

Analytical Characterization Workflow

To confirm the identity and purity of this compound, a standard battery of analytical techniques should be employed.

Caption: Standard workflow for the synthesis and validation of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (159.57 g/mol ) and can offer fragmentation data to further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% for use in sensitive downstream applications.

Safety and Handling

Based on data from structurally related compounds like 2-chloro-3-(hydroxymethyl)pyridine, appropriate safety precautions are mandatory.[6][7][8]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[5]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. While detailed synthetic procedures require access to proprietary or less-publicized literature, its commercial availability allows researchers to leverage its potential as a key building block for innovation in drug discovery and beyond. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound.

References

- 1. 208519-41-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 [chemicalbook.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsrc [chemsrc.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]

- 7. 2-Chloro-3-(hydroxymethyl)pyridine | 42330-59-6 [sigmaaldrich.com]

- 8. 42330-59-6 Cas No. | 2-Chloro-3-(hydroxymethyl)pyridine | Apollo [store.apolloscientific.co.uk]

A Guide to the Spectroscopic Characterization of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

This compound (CAS No: 208519-41-9, Molecular Formula: C₆H₆ClNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry.[3][4] Its utility as a building block for novel therapeutic agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools in this regard, each providing a unique piece of the structural puzzle. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Key Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom. The electronegativity of the nitrogen and the presence of substituents will influence the chemical shifts of the aromatic protons and carbons in the NMR spectrum.

-

Chloro Group: An electron-withdrawing group at the 2-position, which will deshield adjacent protons and carbons.

-

Hydroxymethyl Group: A -CH₂OH substituent at the 6-position. This group will exhibit characteristic signals in both NMR and IR spectra.

-

Hydroxyl Group: A phenolic -OH group at the 3-position, which will also have distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for each type of proton. The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 9.5 - 10.5 | Singlet (br) | 1H | Ar-OH (C3-OH) | The phenolic proton is acidic and its chemical shift is highly dependent on concentration and temperature. It is expected to be a broad singlet and will exchange with D₂O. |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H (H4) | This aromatic proton is adjacent to the hydroxyl group and coupled to the proton at the 5-position. The electron-donating effect of the OH group will shield this proton to some extent. |

| ~ 6.9 - 7.1 | Doublet | 1H | Ar-H (H5) | This aromatic proton is coupled to the proton at the 4-position. It is influenced by both the adjacent chloro and hydroxymethyl groups. |

| ~ 5.0 - 5.5 | Triplet | 1H | -CH₂-OH | The hydroxyl proton of the hydroxymethyl group will appear as a triplet due to coupling with the adjacent methylene protons. This signal will also exchange with D₂O. |

| ~ 4.5 - 4.7 | Doublet | 2H | -CH₂ -OH | The methylene protons are diastereotopic and will be coupled to the hydroxyl proton, appearing as a doublet. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 155 - 160 | C 6 | The carbon bearing the hydroxymethyl group is attached to the electronegative nitrogen and is expected to be downfield. |

| ~ 145 - 150 | C 2 | The carbon atom directly attached to the chlorine atom will be significantly deshielded. |

| ~ 140 - 145 | C 3 | The carbon bearing the hydroxyl group will be deshielded. |

| ~ 125 - 130 | C 4 | Aromatic carbon adjacent to the hydroxyl-bearing carbon. |

| ~ 115 - 120 | C 5 | Aromatic carbon situated between the chloro- and hydroxymethyl-substituted carbons. |

| ~ 60 - 65 | -C H₂OH | The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, appearing in the characteristic region for such carbons. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is often required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phase corrected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, resulting in a characteristic spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200 - 3600 | Broad | O-H Stretch | Phenolic -OH and alcoholic -OH groups. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | Medium | C-H Stretch (sp²) | Aromatic C-H stretching vibrations of the pyridine ring. |

| 2850 - 2960 | Medium | C-H Stretch (sp³) | C-H stretching vibrations of the methylene (-CH₂-) group. |

| 1550 - 1650 | Medium | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridine ring. |

| 1400 - 1500 | Medium | C-C Stretch (in-ring) | Aromatic ring stretching. |

| 1200 - 1300 | Strong | C-O Stretch | Stretching vibrations of the phenolic C-O and alcoholic C-O bonds. |

| 1000 - 1100 | Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is often preferred for high-quality spectra of solid samples.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a quick and easy method that requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 159.57 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Formula | Fragmentation Pathway |

| 159/161 | [C₆H₆ClNO₂]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |

| 128/130 | [C₅H₃ClNO]⁺˙ | Loss of the hydroxymethyl radical (•CH₂OH). |

| 129 | [C₆H₆NO₂]⁺ | Loss of a chlorine radical (•Cl). |

| 100 | [C₅H₃NO]⁺˙ | Loss of a chlorine radical and a CO molecule from the pyridine ring. |

| 79 | [C₅H₄N]⁺ | Pyridine cation radical, a common fragment for pyridine derivatives. |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure compound, direct infusion is often sufficient.

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural determination of this compound.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

References

The Synthetic Chemist's Guide to Substituted Pyridin-3-ols: A Framework for Innovation in Drug Discovery

Foreword: The Enduring Significance of the Pyridin-3-ol Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the pyridine ring is a familiar and indispensable ally. Its presence in over 7,000 biologically active compounds is a testament to its versatile nature.[1] Among its many derivatives, the substituted pyridin-3-ol moiety stands out as a privileged scaffold, conferring unique electronic properties and a vector for molecular diversity that has proven critical in the development of novel therapeutics. This guide is crafted to provide not just a recitation of synthetic procedures, but a deep, experience-driven exploration of the core methodologies for constructing this vital chemical entity. We will dissect the "why" behind the "how," empowering you to make informed, strategic decisions in your synthetic campaigns.

I. De Novo Synthesis: Building the Pyridine Core from Acyclic Precursors

The de novo synthesis of the pyridine ring offers a powerful and flexible approach to creating highly substituted pyridin-3-ols with precise control over the placement of functional groups.

A. The Bohlmann-Rahtz Pyridine Synthesis: A Workhorse for Polysubstitution

First reported in 1957, the Bohlmann-Rahtz synthesis has evolved into a highly versatile method for preparing 2,3,6-trisubstituted pyridines.[2][3][4] The classical two-step approach involves the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate. This intermediate then undergoes a thermally-induced E/Z isomerization followed by cyclodehydration to yield the pyridine product.[2][3]

The primary drawback of the original protocol was the high temperature required for the cyclodehydration step.[3] Modern advancements have largely overcome this limitation through the use of acid catalysis, which facilitates both the initial Michael addition and the subsequent cyclization at significantly lower temperatures.[3]

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

Caption: The Bohlmann-Rahtz synthesis proceeds via a Michael addition to form an aminodiene, which then isomerizes and cyclizes.

Field-Proven Insights:

The choice of catalyst and solvent is critical for optimizing the Bohlmann-Rahtz reaction. While protic solvents like ethanol are effective, the use of a Brønsted acid such as acetic acid in a non-polar solvent like toluene often provides excellent yields in a one-pot procedure.[3] For acid-sensitive substrates, milder conditions using Amberlyst-15 ion-exchange resin can be employed.[2][3] Furthermore, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[5]

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This one-pot procedure is advantageous for its efficiency and high yields.

-

Reaction Setup: In a 10 mL pressure-rated microwave reaction tube, combine the enamine (2.0 mmol) and the ethynylketone (1.0 mmol) in dimethyl sulfoxide (DMSO) (3.0 mL).

-

Microwave Irradiation: Seal the tube and place it in a self-tuning single-mode microwave synthesizer. Irradiate the mixture at 170°C for 20 minutes with an initial power of 150 W.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the substituted pyridine.

Table 1: Comparison of Bohlmann-Rahtz Methodologies

| Method | Catalyst/Conditions | Solvent | Temperature | Time | Typical Yield | Reference |

| Classical Two-Step | Heat | N/A | 120-170°C | Several hours | Good to Excellent | [2] |

| One-Pot (Acid Catalyzed) | Acetic Acid | Toluene | Reflux | 1-4 hours | 70-90% | [3] |

| One-Pot (Microwave) | None | DMSO | 170°C | 20 minutes | >85% | [5] |

II. Modification of Pre-existing Pyridine Scaffolds

The functionalization of a pre-existing pyridine ring is a more direct, albeit often more challenging, approach to synthesizing substituted pyridin-3-ols. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but electrophilic substitution, which would be required to introduce a hydroxyl group, is generally difficult.

A. Directed Ortho-Metalation: A Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of pyridin-3-ol synthesis, the hydroxyl group must first be protected, typically as an ether (e.g., methoxy or benzyloxy). The protecting group then directs a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 or C4 position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired substituent.

Workflow for Directed Ortho-Metalation of 3-Alkoxypyridines

Caption: A general workflow for the synthesis of substituted pyridin-3-ols via directed ortho-metalation.

Experimental Protocol: Synthesis of 4-substituted-3-methoxypyridine

-

Reaction Setup: To a solution of 3-methoxypyridine (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Lithiation: Stir the reaction mixture at -78°C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq) and continue stirring at -78°C for 30 minutes, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Causality in Experimental Design:

The choice of the alkoxy protecting group can influence the regioselectivity of the lithiation. A methoxy group typically directs lithiation to the C2 position, while a bulkier protecting group may favor C4. The low temperature (-78°C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

B. Catalytic Hydrogenation: A Route to the Pyridin-3-ol Core

For the synthesis of the parent pyridin-3-ol or derivatives where other functional groups are stable to reduction, catalytic hydrogenation of a protected precursor is a viable option. For instance, a 3-benzyloxypyridine can be hydrogenated over a palladium on carbon (Pd/C) catalyst to cleave the benzyl ether and yield pyridin-3-ol.[6]

Experimental Protocol: Deprotection of 3-Benzyloxypyridine

-

Reaction Setup: Dissolve 3-benzyloxypyridine (1.0 eq) in methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain pyridin-3-ol.

III. Cycloaddition Strategies: Constructing the Ring with [4+2] Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide an elegant means of constructing the six-membered pyridine ring.

A. Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is particularly well-suited for pyridine synthesis.[7][8] In this variant of the Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.[8] Heterocyclic azadienes, such as 1,2,4-triazines, serve as excellent dienes. The initial cycloadduct readily extrudes a small molecule, like nitrogen gas, to form a dihydropyridine, which then aromatizes to the pyridine product.[7]

Mechanism of Inverse Electron Demand Diels-Alder for Pyridine Synthesis

Caption: The IEDDA reaction for pyridine synthesis involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction and aromatization.

Field-Proven Insights:

The success of the IEDDA approach hinges on the appropriate electronic matching of the diene and dienophile. The reaction is often thermally promoted and can provide access to highly substituted pyridines that may be difficult to synthesize via other methods. The regioselectivity is generally well-controlled by the electronics of the reactants.

IV. Conclusion: A Strategic Approach to Pyridin-3-ol Synthesis

The synthesis of substituted pyridin-3-ols is a rich and evolving field, offering multiple strategic pathways to this important heterocyclic core. The choice of the optimal synthetic route is a multifactorial decision, weighing the desired substitution pattern, the availability of starting materials, scalability, and the desired level of convergency.

-

For highly substituted, complex pyridin-3-ols , de novo methods like the Bohlmann-Rahtz synthesis offer unparalleled flexibility.

-

When a specific substitution pattern is desired on a simpler pyridin-3-ol core , the modification of a pre-existing pyridine ring through directed ortho-metalation is a powerful and regioselective strategy.

-

For access to unique substitution patterns , cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction, provide an elegant and efficient solution.

As Senior Application Scientists, we recognize that the most successful synthetic campaigns are those that are built on a solid foundation of mechanistic understanding and a strategic consideration of the available methodologies. It is our hope that this guide will serve as a valuable resource in your endeavors to synthesize the next generation of pyridin-3-ol-containing molecules that will drive innovation in medicine and beyond.

V. References

-

Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(49), 8331-8334. --INVALID-LINK--

-

Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. --INVALID-LINK--

-

Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(45), 8331-8334*. --INVALID-LINK--

-

J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. --INVALID-LINK--

-

Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. --INVALID-LINK--

-

ElectronicsAndBooks. (2003). A DIELS-ALDER SYNTHESIS OF PYRIDINES. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. --INVALID-LINK--

-

Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches. --INVALID-LINK--

-

SciSpace. (1955). Preparation of 3-Pyridols from Furans. --INVALID-LINK--

-

Sella, E., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 73(13), 5063-5066. --INVALID-LINK--

-

Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. --INVALID-LINK--

-

SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. --INVALID-LINK--

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. --INVALID-LINK--

-

Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6613-6649. --INVALID-LINK--

-

Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. --INVALID-LINK--

-

Wang, Y., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41243. --INVALID-LINK--

-

CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). University of Massachusetts Boston. --INVALID-LINK--

-

Amanote Research. (1954). (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica. --INVALID-LINK--

-

BenchChem. (2025). Comparative study of different synthetic routes to Pyridin-4-ol. --INVALID-LINK--

-

Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. --INVALID-LINK--

-

ResearchGate. (2025). A Diels—Alder Synthesis of Pyridines. --INVALID-LINK--

-

Sauer, J., et al. (2012). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Molecules, 17(12), 14883-14909. --INVALID-LINK--

-

Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5535-5540. --INVALID-LINK--

-

Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. --INVALID-LINK--

-

DTIC. (n.d.). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. --INVALID-LINK--

-

Hendrickson, J. B., & Hussoin, M. S. (2004). A Diels—Alder Synthesis of Pyridines. ChemInform, 35(15)*. --INVALID-LINK--

-

ResearchGate. (2023). Comparison of different methods for the synthesis of three derivatives. --INVALID-LINK--

-

Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. --INVALID-LINK--

-

ResearchGate. (2021). Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent.... --INVALID-LINK--

-

BenchChem. (2025). Literature review comparing the reported yields of Pyridin-4-ol synthesis. --INVALID-LINK--

-

Reissig, H.-U., & Flögel, O. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Pure and Applied Chemistry, 78(8), 1545-1556*. --INVALID-LINK--

-

ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. --INVALID-LINK--

-

Google Patents. (2018). CN108017572A - (S)The preparation method of -3- hydroxy piperidines. --INVALID-LINK--

-

Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines. --INVALID-LINK--

-

ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. --INVALID-LINK--

-

BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines. --INVALID-LINK--

-

PubMed. (2018). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. --INVALID-LINK--

-

MDPI. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. --INVALID-LINK--

-

Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. --INVALID-LINK--

-

National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. --INVALID-LINK--

References

- 1. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. youngin.com [youngin.com]

- 6. benchchem.com [benchchem.com]

- 7. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Chloro-6-(hydroxymethyl)pyridin-3-ol: A Key Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and application, grounded in scientific principles and practical expertise.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in a vast array of biologically active molecules.[1] The strategic placement of functional groups on the pyridine ring is a key element in the design of novel therapeutics. This compound (CAS No: 208519-41-9) has emerged as a particularly valuable building block. Its unique arrangement of a chloro, a hydroxymethyl, and a hydroxyl group offers multiple points for synthetic modification, making it an ideal precursor for complex molecular architectures. This guide will delve into the technical nuances of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| CAS Number | 208519-41-9 | [2] |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Melting Point | 133.5-135 °C | [2] |

| Boiling Point | 407.6±40.0 °C at 760 mmHg | [2] |

| Appearance | Off-white to pale yellow solid | General Observation |

Spectroscopic and Chromatographic Profile

Accurate characterization of this compound is crucial for quality control. Below are the anticipated analytical signatures based on its structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.[3]

-

¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic downfield shifts.[4][5][6]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10.0 (br s, 1H) | Pyridinol -OH |

| ~7.5 (d, 1H) | Ar-H |

| ~7.0 (d, 1H) | Ar-H |

| ~5.5 (t, 1H) | CH₂-OH |

| ~4.5 (d, 2H) | -CH₂- |

2.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 159, with a characteristic [M+2]⁺ isotope peak at m/z 161, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.[7][8] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), a chlorine radical (Cl•), or water (H₂O).[7][8]

2.1.3. High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of water and acetonitrile with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection is commonly carried out using a UV detector at a wavelength of approximately 270 nm.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Route

The most plausible synthetic route involves the hydroxymethylation of the commercially available precursor, 2-chloro-pyridin-3-ol, using formaldehyde in the presence of a tertiary amine base.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a guideline for laboratory synthesis and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

2-Chloro-pyridin-3-ol

-

Formaldehyde (37% aqueous solution)

-

Triethylamine

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-pyridin-3-ol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of an aqueous solution of formaldehyde (1.2 equivalents). The use of a tertiary amine is crucial for catalyzing the reaction while minimizing side products.[9]

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain this compound as a solid.

Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a range of pharmaceutical agents, including nicotinic acetylcholine receptor modulators and Mcl-1 inhibitors.[2]

Synthesis of Nicotinic Acetylcholine Receptor Modulators

This intermediate is a key building block for compounds targeting neurological disorders such as Alzheimer's and Parkinson's disease.[2] The hydroxymethyl and hydroxyl groups can be further functionalized to build more complex molecular scaffolds.

Caption: General workflow for synthesizing nAChR modulators.

Role in the Development of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a validated target in cancer therapy.[10][11][12] Small molecule inhibitors of Mcl-1 are of significant interest, and this compound can serve as a core scaffold for the synthesis of such inhibitors.[10]

The synthesis of Mcl-1 inhibitors often involves the construction of molecules that can mimic the binding of pro-apoptotic proteins to Mcl-1. The functional groups of our intermediate allow for the strategic attachment of various side chains to optimize binding affinity and selectivity.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in the synthesis of novel therapeutics. Its versatile chemical nature, with three distinct functional groups, provides a robust platform for the construction of complex molecules targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a proposed synthesis, and its applications, intended to support the endeavors of researchers and developers in the pharmaceutical industry.

References

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. This compound [myskinrecipes.com]

- 3. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine - Google Patents [patents.google.com]

- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-(hydroxymethyl)pyridin-3-ol: Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a pivotal heterocyclic intermediate in contemporary medicinal and agrochemical research. The document delves into the compound's discovery and historical context, details its synthesis, and explores its significant role as a versatile building block, particularly in the development of novel therapeutics targeting neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this vast chemical space, polysubstituted pyridines offer a refined level of control over a molecule's physicochemical and pharmacological properties. This compound (CAS No: 208519-41-9) has emerged as a particularly valuable intermediate due to its trifunctional nature, presenting chemists with orthogonal handles for molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 208519-41-9 |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| Melting Point | 133.5-135 °C |

| Boiling Point | 407.6±40.0 °C at 760 mmHg |

| Appearance | Off-white to pale yellow crystalline solid |

Discovery and Historical Context: A Molecule Born from Necessity

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence can be traced to the burgeoning field of research into nicotinic acetylcholine receptor (nAChR) modulators in the late 20th and early 21st centuries. The scientific community's growing understanding of the role of nAChRs in the pathophysiology of neurological disorders such as Alzheimer's disease and Parkinson's disease spurred the demand for novel, highly specific ligands.[2]

The strategic substitution pattern of this compound—a chloro group for selective cross-coupling reactions, a hydroxymethyl group for etherification or esterification, and a hydroxyl group for further functionalization—made it an ideal starting material for the combinatorial synthesis of compound libraries targeting these receptors. Its development was therefore less a moment of serendipitous discovery and more a product of rational design by medicinal chemists seeking to efficiently explore the chemical space around the pyridine core.

Synthesis of this compound: A Mechanistic Perspective

The most direct and industrially scalable synthesis of this compound is achieved through the hydroxymethylation of 2-chloropyridin-3-ol. This reaction, while seemingly straightforward, requires careful control of reaction conditions to ensure regioselectivity and minimize side-product formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key bond disconnection, highlighting the formation of the C-C bond between the pyridine ring and the hydroxymethyl group.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis proceeds via an electrophilic aromatic substitution-like mechanism, where formaldehyde, activated by the basic conditions, acts as the electrophile. The electron-donating hydroxyl group at the 3-position directs the incoming hydroxymethyl group to the ortho position (C6), which is also activated.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the hydroxymethylation of phenols and related electron-rich aromatic compounds.

Materials:

-

2-chloropyridin-3-ol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridin-3-ol (1.0 eq) in water.

-

Addition of Reagents: To the stirred solution, add a solution of sodium hydroxide (1.1 eq) in water, followed by the dropwise addition of aqueous formaldehyde (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to pH ~7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Agrochemicals

The trifunctional nature of this compound makes it a highly sought-after building block in several areas of research.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The primary application of this intermediate is in the synthesis of nAChR modulators. These receptors are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The chloro, hydroxyl, and hydroxymethyl groups on the pyridine ring allow for the systematic modification of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties for different nAChR subtypes.

Caption: Synthetic utility of this compound in drug discovery.

Agrochemical Research

The pyridine core is also a common motif in modern agrochemicals. The functional groups of this compound can be modified to develop novel herbicides, insecticides, and fungicides with improved efficacy and selectivity, as well as more favorable environmental profiles.

Future Perspectives

The versatility of this compound ensures its continued relevance in the discovery of new bioactive molecules. As our understanding of complex biological pathways deepens, this intermediate will likely be employed in the synthesis of probes for chemical biology and as a starting material for the development of therapeutics targeting a wider range of diseases. Furthermore, the development of more efficient and sustainable methods for its synthesis will be an area of ongoing research.

References

Methodological & Application

Application Notes and Protocols: Hydroxymethylation of 2-Chloropyridine Derivatives

Introduction: Strategic Importance of Hydroxymethylated 2-Chloropyridines in Medicinal Chemistry

The introduction of a hydroxymethyl group onto a 2-chloropyridine scaffold is a pivotal transformation in the synthesis of high-value pharmaceutical and agrochemical compounds. The 2-chloropyridine moiety serves as a versatile building block, with the chlorine atom acting as a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions. The hydroxymethyl group (-CH₂OH) provides a key point for further functionalization, enabling the construction of more complex molecular architectures. These derivatives are integral to the synthesis of a wide range of biologically active molecules. Therefore, robust and efficient methods for the hydroxymethylation of 2-chloropyridine derivatives are of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive overview of established and emerging methodologies for the hydroxymethylation of 2-chloropyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to guide researchers in selecting the optimal synthetic route for their specific applications.

Synthetic Strategies for Hydroxymethylation

The introduction of a hydroxymethyl group onto the 2-chloropyridine ring can be achieved through several distinct synthetic strategies. The choice of method often depends on the desired regioselectivity, the nature of other substituents on the pyridine ring, and the overall synthetic sequence.

Formylation Followed by Reduction

A classic and reliable two-step approach involves the initial formylation of the 2-chloropyridine ring, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol.

-

Formylation: This can be achieved through directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1] The regioselectivity of this reaction is directed by the chlorine atom and other substituents on the pyridine ring. Alternatively, photocatalytic methods for the formylation of aryl chlorides have emerged, offering a redox-neutral approach.[2]

-

Reduction: The resulting 2-chloro-formylpyridine can be readily reduced to the hydroxymethyl derivative using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and mild choice for this transformation.[3][4]

Experimental Protocols

Protocol 1: Hydroxymethylation via Directed Ortho-Metalation and Reduction

This protocol details the synthesis of (2-chloropyridin-3-yl)methanol as a representative example.

Workflow Diagram:

Caption: Workflow for the synthesis of (2-chloropyridin-3-yl)methanol via ortho-metalation.

Materials:

-

2-Chloropyridine

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

Part A: Formylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA to the cooled THF.

-

Add 2-chloropyridine dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add anhydrous DMF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-formylpyridine.

-

Purify the crude product by flash column chromatography on silica gel.

Part B: Reduction

-

Dissolve the purified 2-chloro-3-formylpyridine in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-chloropyridin-3-yl)methanol.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

More direct methods for hydroxymethylation involve palladium-catalyzed cross-coupling reactions. These approaches offer the advantage of a single-step introduction of the hydroxymethyl group.

-

Using (Acyloxymethyl)zinc Iodides: This method has been shown to be efficient for electron-deficient aryl halides, particularly 2-halopyridines.[7] The reaction proceeds via a palladium-catalyzed cross-coupling of the 2-chloropyridine with a pre-formed (acyloxymethyl)zinc iodide reagent, followed by deprotection to yield the hydroxymethylated product.[7]

-

Using Potassium Acetoxymethyltrifluoroborate: A versatile method for the direct hydroxymethylation of aryl and heteroaryl halides is the Suzuki-Miyaura cross-coupling reaction with potassium acetoxymethyltrifluoroborate.[8][9][10] This approach demonstrates good functional group tolerance and can be applied to a range of substrates.[9]

Reaction Scheme:

Caption: General scheme for Palladium-catalyzed hydroxymethylation.

Table 1: Comparison of Palladium-Catalyzed Hydroxymethylation Methods

| Hydroxymethylating Agent | Catalyst System | Base | Solvent | Yields | Reference |

| (Benzoyloxymethyl)zinc iodide | Pd(PPh₃)₄ | - | THF | High for 2-halopyridines | [7] |

| Potassium acetoxymethyltrifluoroborate | Pd(dba)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | Good to excellent (up to 85%) | [9] |

Protocol 2: Palladium-Catalyzed Hydroxymethylation using Potassium Acetoxymethyltrifluoroborate

This protocol is based on the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

-

2-Chloropyridine derivative

-

Potassium acetoxymethyltrifluoroborate

-

Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a Schlenk tube, combine the 2-chloropyridine derivative, potassium acetoxymethyltrifluoroborate, Pd(dba)₂, and RuPhos.

-

Add Na₂CO₃ to the mixture.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and deionized water to the reaction mixture.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for the specified time, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxymethylated 2-chloropyridine.

Grignard and Organolithium Reagents

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with formaldehyde is a fundamental method for forming primary alcohols.[11][12][13][14][15] This approach can be applied to 2-chloropyridines, where the organometallic species is first generated via metal-halogen exchange or deprotonation, followed by reaction with a formaldehyde source.

-

Generation of the Organometallic Reagent: Organolithium reagents can be generated by treating the 2-chloropyridine with a strong lithium base like n-butyllithium (n-BuLi).[16][17][18][19][20] The position of lithiation can be influenced by directing groups on the pyridine ring.

-

Reaction with Formaldehyde: Anhydrous formaldehyde, often generated by the depolymerization of paraformaldehyde or trioxane, is then introduced to the reaction mixture.[21][22][23] It is crucial to use a non-aqueous source of formaldehyde as organometallic reagents are highly reactive towards water.[13][23]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium and Grignard reagents are highly reactive towards oxygen and moisture. Therefore, all reactions must be carried out under a dry, inert atmosphere (argon or nitrogen).[13]

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the organometallic reagents.[13]

-

Low Temperatures: The generation of organolithium reagents is often performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1]

Troubleshooting and Self-Validation

| Issue | Potential Cause | Recommended Solution |

| Low yield in ortho-metalation | Incomplete lithiation or side reactions. | Ensure strictly anhydrous conditions. Check the concentration of the LDA solution. Optimize reaction time and temperature. |

| Multiple products in cross-coupling | Catalyst deactivation or side reactions. | Use fresh catalyst and ligand. Ensure proper degassing of solvents. Optimize catalyst loading and reaction temperature. |

| Quenching of organometallic reagent | Presence of moisture or acidic protons. | Use flame-dried glassware and anhydrous solvents. Ensure the substrate does not contain acidic functional groups.[13] |

| Low conversion in reduction step | Inactive reducing agent. | Use fresh NaBH₄. Monitor the reaction closely by TLC. |

Conclusion

The hydroxymethylation of 2-chloropyridine derivatives is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates for drug discovery and development. This guide has outlined several key methodologies, including the classical formylation-reduction sequence, modern palladium-catalyzed cross-coupling reactions, and the use of organometallic reagents. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and execute the most appropriate synthetic strategy for their target molecules. The choice of method will ultimately be guided by factors such as substrate scope, desired regioselectivity, and available resources.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 5. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. allen.in [allen.in]

- 15. homework.study.com [homework.study.com]

- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 17. 有机锂试剂 [sigmaaldrich.com]

- 18. people.uniurb.it [people.uniurb.it]

- 19. Organolithium chemistry - Wikipedia [en.wikipedia.org]

- 20. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 22. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 23. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Mcl-1 Inhibitors Utilizing 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its primary function is to regulate apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins like Bak and Bim.[1][4] In numerous cancers, including hematologic malignancies and solid tumors, the overexpression of Mcl-1 is a key mechanism that allows cancer cells to evade apoptosis, leading to tumor progression and resistance to conventional therapies.[3][5] Consequently, the development of small-molecule inhibitors that directly target Mcl-1 has emerged as a promising strategy in oncology.[5][6] These inhibitors aim to restore the natural apoptotic process in cancer cells by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.[1][4]

This technical guide provides a comprehensive overview of a synthetic strategy for a novel class of Mcl-1 inhibitors, utilizing the versatile building block, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol . This pyridinol derivative offers a unique scaffold for the elaboration into potent and selective Mcl-1 inhibitors. The protocols detailed herein are designed to be a practical resource for medicinal chemists and drug discovery scientists.

Synthetic Strategy Overview: Leveraging the Pyridinol Scaffold

The synthetic approach centers on the functionalization of this compound to introduce a side chain that can effectively interact with the BH3 binding groove of the Mcl-1 protein. The core of our strategy involves a key etherification step, followed by the coupling of the resulting intermediate with a suitable heterocyclic core, a common feature in many potent Mcl-1 inhibitors.[6][7]

The proposed synthetic pathway is outlined below. This multi-step sequence is designed for flexibility, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Caption: Proposed synthetic workflow for Mcl-1 inhibitors.

Experimental Protocols

PART 1: Synthesis of Key Intermediate 1 via Williamson Ether Synthesis

The initial step involves the etherification of the phenolic hydroxyl group of this compound. The Williamson ether synthesis is a robust and widely used method for this transformation, proceeding via an S(_N)2 mechanism.[8] This reaction introduces a linker that can be further functionalized.

Reaction Scheme:

Caption: Williamson ether synthesis of Intermediate 1.

Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the appropriate ethyl bromoalkanoate (e.g., ethyl 4-bromobutanoate, 1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH(_4)Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired Intermediate 1 .

| Reagent | Molar Eq. | Purity | Supplier (Example) |

| This compound | 1.0 | >97% | Sigma-Aldrich |

| Sodium Hydride (60% in mineral oil) | 1.2 | Acros Organics | |

| Ethyl 4-bromobutanoate | 1.1 | >98% | TCI Chemicals |

| Anhydrous DMF | - | >99.8% | Fisher Scientific |

Rationale: The use of a strong base like NaH is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for S(_N)2 reactions.

PART 2: Synthesis of Key Intermediate 2 via Oxidation

The primary alcohol of Intermediate 1 is selectively oxidized to a carboxylic acid, which will serve as a handle for the subsequent amide coupling reaction. A variety of oxidizing agents can be employed; Dess-Martin periodinane (DMP) followed by a Pinnick oxidation is a mild and efficient two-step procedure.

Reaction Scheme:

Caption: Oxidation of Intermediate 1 to Intermediate 2.

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion of the first step (formation of the aldehyde), quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO(_3)) and sodium thiosulfate (Na(_2)S(_2)O(_3)).

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate in vacuo. The crude aldehyde is used directly in the next step without further purification.

-

Dissolve the crude aldehyde in a mixture of tert-butanol and water (4:1).

-

Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO(_2), 4.0 eq) and sodium dihydrogen phosphate (NaH(_2)PO(_4), 4.0 eq) in water.

-

Stir the reaction vigorously at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), filter, and concentrate to yield Intermediate 2 , which can be purified by crystallization or chromatography if necessary.

| Reagent | Molar Eq. | Purity | Supplier (Example) |

| Intermediate 1 | 1.0 | - | - |

| Dess-Martin Periodinane | 1.5 | >97% | Oakwood Chemical |

| Sodium Chlorite | 4.0 | 80% | Alfa Aesar |

| 2-Methyl-2-butene | 5.0 | >99% | Sigma-Aldrich |

Rationale: The two-step oxidation provides a mild and high-yielding route to the carboxylic acid, avoiding harsh conditions that might affect other functional groups in the molecule.

PART 3: Synthesis of the Final Mcl-1 Inhibitor via Amide Coupling

The final step is the coupling of the carboxylic acid (Intermediate 2) with a suitable amine-containing heterocyclic core. For this example, we propose coupling with a substituted aminothiazole, a scaffold present in some known bioactive molecules. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.

Reaction Scheme:

Caption: Amide coupling to form the final Mcl-1 inhibitor.

Protocol:

-

To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M), add the selected substituted aminothiazole (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Add HATU (1.2 eq) to the mixture and stir at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash successively with 5% aqueous lithium chloride (LiCl), saturated aqueous NaHCO(_3), and brine.

-

Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to afford the final Mcl-1 inhibitor .

| Reagent | Molar Eq. | Purity | Supplier (Example) |

| Intermediate 2 | 1.0 | - | - |

| Substituted aminothiazole | 1.1 | >95% | Enamine |

| HATU | 1.2 | >98% | Chem-Impex |

| DIPEA | 3.0 | >99% | Sigma-Aldrich |

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for the synthesis of complex molecules.

Characterization and Validation

The identity and purity of all intermediates and the final Mcl-1 inhibitor should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and113 -

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Directions

This application note provides a detailed, plausible synthetic route for the preparation of novel Mcl-1 inhibitors based on a this compound scaffold. The described protocols utilize robust and well-established chemical transformations, offering a solid foundation for the synthesis and exploration of this chemical space. The modular nature of this synthetic strategy allows for the facile generation of a library of analogues for comprehensive structure-activity relationship studies, ultimately aiding in the discovery of potent and selective Mcl-1 inhibitors for cancer therapy.

References

- 1. Total synthesis and route optimization of Mcl-1 antagonist clinical candidate drug AZD5991 [morressier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Khan Academy [khanacademy.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Preparation of Furopyridines from 2-Chloro-6-(hydroxymethyl)pyridin-3-ol for HIV Inhibitors

Introduction: The Strategic Importance of Furopyridine Scaffolds in HIV Drug Discovery

The global effort to combat Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to overcome challenges such as drug resistance and long-term toxicity.[1][2] HIV-1 integrase, a crucial enzyme responsible for inserting the viral genome into the host cell's DNA, has been identified as a key therapeutic target.[1][2][3] Integrase strand transfer inhibitors (INSTIs) are a frontline class of antiretroviral drugs, and many successful INSTIs incorporate a pyridine or a fused pyridine heterocyclic core in their structure.[2] This structural motif is critical for the chelation of essential metal ions in the integrase active site.[3]